

Commercial Sourcing and Technical Applications of Crotonophenone for Research Professionals

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Crotonophenone

Crotonophenone, systematically known as 1-phenyl-2-buten-1-one, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring an α,β -unsaturated carbonyl moiety, makes it a reactive Michael acceptor, enabling a wide range of chemical transformations. This reactivity profile has positioned **Crotonophenone** and its derivatives as compounds of interest in medicinal chemistry and drug discovery, particularly in the investigation of anti-inflammatory and anticancer agents. This guide provides a comprehensive overview of commercial suppliers, key chemical properties, handling and safety protocols, and a detailed experimental protocol for a common reaction involving **Crotonophenone**. Furthermore, it explores its potential biological activity through the lens of the NF- κ B signaling pathway.

Commercial Suppliers and Product Specifications

Crotonophenone is readily available for research purposes from several chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application.

Supplier	Product Name	Purity	Available Quantities
Sigma-Aldrich	trans-1-Phenyl-2-buten-1-one, technical	80%	1g, 5g
Crysdot	(E)-1-Phenylbut-2-en-1-one	95+%	5g, 10g, 25g
Alichem	(E)-1-Phenylbut-2-en-1-one	Not Specified	5g, 10g, 25g
TRC	(E)-1-Phenylbut-2-en-1-one	Not Specified	1g

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Crotonophenone** is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O	[1]
Molecular Weight	146.19 g/mol	[1]
CAS Number	495-41-0	[2]
Boiling Point	225.7 °C at 760 mmHg	[3]
Flash Point	86.3 °C	[3]
Density	0.99 g/cm ³	[3]
Storage Temperature	2-8 °C	[3]

Safety, Handling, and Storage

Proper safety precautions are paramount when working with **Crotonophenone** in a laboratory setting. The following guidelines are based on available safety data sheets (SDS).

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.
- Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C.[3]
- In case of exposure:
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
 - Skin Contact: Wash off immediately with soap and plenty of water.
 - Inhalation: Move to fresh air.
 - Ingestion: Clean mouth with water and seek medical attention.

Experimental Protocol: Michael Addition of Thiols to Crotonophenone

The Michael addition is a fundamental reaction for α,β -unsaturated carbonyl compounds like **Crotonophenone**. This protocol describes a general procedure for the addition of a thiol to **Crotonophenone**.

Objective: To synthesize a 3-(organothio)-1-phenylbutan-1-one derivative via a Michael addition reaction.

Materials:

- **Crotonophenone**
- Thiophenol (or other thiol)
- Solvent (e.g., ethanol, acetonitrile, or solvent-free)
- Catalyst (optional, e.g., a base like sodium hydroxide or an organocatalyst)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Thin-layer chromatography (TLC) plate and developing chamber
- Purification supplies (e.g., silica gel for column chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve **Crotonophenone** (1 equivalent) in the chosen solvent. If performing the reaction solvent-free, add the **Crotonophenone** directly to the flask.
- **Addition of Thiol:** Add the thiol (1-2 equivalents) to the reaction mixture.
- **Catalyst Addition (if applicable):** If a catalyst is used, add it to the mixture. For base-catalyzed reactions, a small amount of sodium hydroxide can be added.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
- **Work-up:** Once the reaction is complete (as indicated by TLC), quench the reaction if necessary (e.g., by neutralizing the base with a dilute acid). Remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(organothio)-1-phenylbutan-1-one.
- **Characterization:** Characterize the purified product using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.

*Experimental workflow for the Michael addition of a thiol to **Crotonophenone**.*

Potential Biological Activity: Modulation of the NF- κ B Signaling Pathway

The α,β -unsaturated ketone moiety in **Crotonophenone** is a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This reactivity is a key mechanism for the biological activity of many natural and synthetic compounds. One of the most important cellular signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF- κ B) pathway.[\[4\]](#)

The NF- κ B family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[\[5\]](#) In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF- α]), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF- α and interleukin-6 (IL-6).[\[2\]](#)[\[6\]](#)

Compounds containing an α,β -unsaturated carbonyl group, like **Crotonophenone**, have the potential to inhibit the NF- κ B pathway by forming covalent adducts with critical cysteine residues in key signaling proteins, such as IKK. This covalent modification can inhibit the kinase activity of IKK, thereby preventing the degradation of I κ B and blocking the nuclear translocation of NF- κ B.

*Potential mechanism of **Crotonophenone** in modulating the NF- κ B signaling pathway.*

Conclusion

Crotonophenone is a readily accessible and versatile reagent for chemical synthesis and a potential lead structure for the development of novel therapeutic agents. Its reactivity as a Michael acceptor allows for the straightforward synthesis of a variety of derivatives. Furthermore, this chemical property suggests a potential for biological activity through the modulation of key cellular signaling pathways, such as the NF- κ B pathway, which is implicated in inflammatory diseases and cancer. Researchers and drug development professionals can leverage the information provided in this guide to safely source, handle, and utilize **Crotonophenone** in their research endeavors.

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- To cite this document: BenchChem. [Commercial Sourcing and Technical Applications of Crotonophenone for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361547#commercial-suppliers-of-crotonophenone-for-research]

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